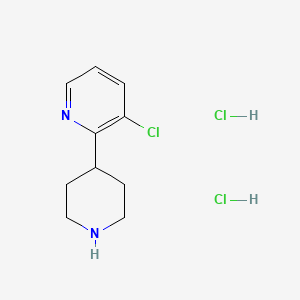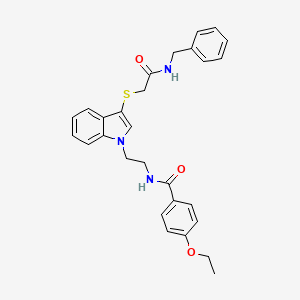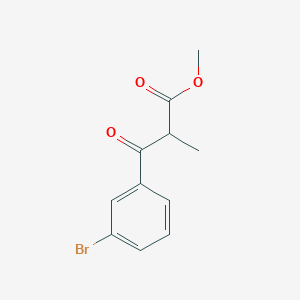
Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate: is an organic compound with the molecular formula C11H11BrO3. It is a derivative of propanoic acid, featuring a bromophenyl group and a methyl ester functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(3-bromophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group adjacent to the carbonyl can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 3-(3-Hydroxyphenyl)-2-methyl-3-oxopropanoate.
Reduction: 3-(3-Bromophenyl)-2-methyl-3-hydroxypropanoate.
Oxidation: 3-(3-Bromophenyl)-2-methyl-3-oxopropanoic acid.
科学的研究の応用
Chemistry: Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and substitution. It helps in understanding the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: This compound is explored for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it valuable in the manufacture of high-performance materials.
作用機序
The mechanism of action of Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
類似化合物との比較
- Methyl 3-(2-bromophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
- Ethyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
Uniqueness: Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets
特性
IUPAC Name |
methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOVOIEOBGHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
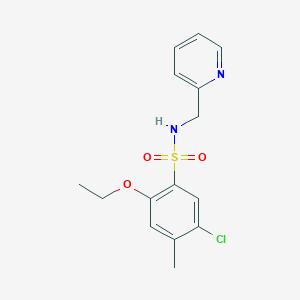
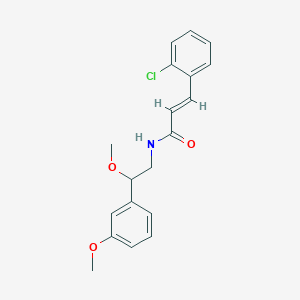
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2831169.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,3,3-trifluoropropanesulfonyl)-1,4-diazepane](/img/structure/B2831170.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)
![2-[(3-Methoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2831175.png)
![4-methoxy-2-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}benzamide](/img/structure/B2831176.png)
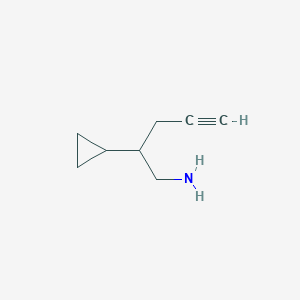
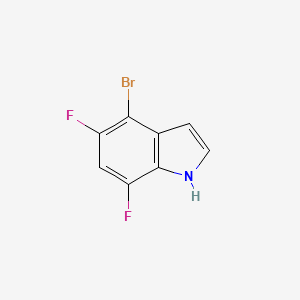
![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)
